Phosphoric acid, 8-chloro-2,3-dihydro-1-benzoxepin-5-yl diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, 8-chloro-2,3-dihydro-1-benzoxepin-5-yl diethyl ester is a chemical compound with the molecular formula C14H18ClO5P. It is a derivative of benzoxepin and is known for its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of phosphoric acid, 8-chloro-2,3-dihydro-1-benzoxepin-5-yl diethyl ester involves several steps. One common method includes the reaction of 8-chloro-2,3-dihydro-1-benzoxepin-5-ol with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Phosphoric acid, 8-chloro-2,3-dihydro-1-benzoxepin-5-yl diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, 8-chloro-2,3-dihydro-1-benzoxepin-5-yl diethyl ester has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of phosphoric acid, 8-chloro-2,3-dihydro-1-benzoxepin-5-yl diethyl ester involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. For example, it may act on benzodiazepine receptors in the central nervous system, influencing neurotransmitter release and neuronal activity .
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid, 8-chloro-2,3-dihydro-1-benzoxepin-5-yl diethyl ester can be compared with other benzoxepin derivatives, such as:
- 8-chloro-2,3-dihydro-1-benzoxepin-5-yl methyl ester
- 8-chloro-2,3-dihydro-1-benzoxepin-5-yl ethyl ester
- 8-chloro-2,3-dihydro-1-benzoxepin-5-yl propyl ester
These compounds share a similar core structure but differ in their ester groups, which can influence their chemical properties and biological activities. The unique diethyl ester group in this compound may confer distinct advantages in terms of solubility, stability, and reactivity .
Eigenschaften
CAS-Nummer |
832676-97-8 |
---|---|
Molekularformel |
C14H18ClO5P |
Molekulargewicht |
332.71 g/mol |
IUPAC-Name |
(8-chloro-2,3-dihydro-1-benzoxepin-5-yl) diethyl phosphate |
InChI |
InChI=1S/C14H18ClO5P/c1-3-18-21(16,19-4-2)20-13-6-5-9-17-14-10-11(15)7-8-12(13)14/h6-8,10H,3-5,9H2,1-2H3 |
InChI-Schlüssel |
AQRFFVSFNIGQBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC1=CCCOC2=C1C=CC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.